molecular formula C20H28N6O B11154530 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone

Cat. No.: B11154530
M. Wt: 368.5 g/mol
InChI Key: IYQXRAFZEJYGHA-UHFFFAOYSA-N
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Description

The compound 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone features a propanone backbone substituted with a 4,6-dimethylpyrimidinylamino group and a 4-[2-(4-pyridyl)ethyl]piperazino moiety.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H28N6O/c1-16-15-17(2)24-20(23-16)22-9-5-19(27)26-13-11-25(12-14-26)10-6-18-3-7-21-8-4-18/h3-4,7-8,15H,5-6,9-14H2,1-2H3,(H,22,23,24)

InChI Key

IYQXRAFZEJYGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)CCC3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone involves multiple steps. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of compounds similar to 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine ring can lead to enhanced cytotoxic effects against various cancer cell lines. A specific study demonstrated that certain synthesized derivatives had low IC50 values, indicating strong anticancer activity compared to traditional chemotherapeutics like doxorubicin .

2. Protein Kinase Inhibition
The compound's structural components suggest potential activity as a protein kinase inhibitor. Recent research has focused on similar heteroaromatic compounds that have shown efficacy in inhibiting kinases involved in cancer progression. These studies highlight the importance of structural planarity and specific functional groups in enhancing inhibitory potency against kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .

Synthesis and Derivative Studies

Synthesis Techniques
The synthesis of this compound involves several steps, including the reaction of pyrimidine derivatives with piperazine-based intermediates. Techniques such as reflux reactions and the use of coupling agents have been employed to achieve high yields of the desired product. For example, reactions involving ethyl bromoacetate and sodium ethoxide have been utilized to modify the piperazine ring effectively .

Case Studies on Derivatives
Numerous studies have explored the synthesis of derivatives based on this compound's core structure. For instance, researchers synthesized various propanamide derivatives and evaluated their anticancer activity through cell viability assays. The results indicated that certain derivatives exhibited promising biological activities, warranting further investigation into their mechanisms of action .

Antimicrobial Properties
In addition to anticancer activity, compounds related to this compound have shown antimicrobial properties. The presence of the pyrimidine ring is often associated with enhanced interaction with microbial enzymes, leading to inhibition of bacterial growth .

Mechanistic Insights
The proposed mechanisms for the biological activities of these compounds include interference with DNA synthesis in cancer cells and inhibition of specific enzyme pathways critical for microbial survival. Further mechanistic studies are essential to elucidate these pathways fully.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanone Derivatives with Piperidine/Piperazine Moieties

  • RS 67333 and RS 39604: Both are propanone derivatives with piperidinyl substitutions. RS 67333 (1-(4-amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone) and RS 39604 (a sulfonamide-modified analog) are serotonin receptor ligands, specifically 5-HT4 receptor agonists . Key Differences:
  • The target compound replaces the piperidine ring with a piperazine scaffold, which may alter binding kinetics due to increased nitrogen content and conformational flexibility.

Piperazino-Triazine-Benzimidazole Kinase Inhibitors

  • Compounds 12, 13, and 14 (): These kinase inhibitors share a piperazino-triazine-benzimidazole core but differ in side chains (e.g., morpholino, polyethylene glycol-like chains). For example, Compound 12 achieved 97.9% HPLC purity, indicating robust synthetic protocols . Key Differences:
  • The target compound lacks the triazine-benzimidazole scaffold, suggesting divergent targets (e.g., GPCRs vs. kinases).
  • The dimethylpyrimidinyl group in the target compound may confer distinct electronic properties compared to the difluoromethyl-benzimidazole in Compound 12, influencing solubility and target engagement.

Patent-Based Pyridylethyl Derivatives

  • N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propanamide (): This patented compound includes a pyridylethyl-piperazino group similar to the target compound but incorporates a chlorophenyl and trimethoxyphenylacetyl group . Key Differences:
  • The chlorophenyl group in the patent compound may enhance hydrophobic interactions, whereas the dimethylpyrimidinylamino group in the target compound could prioritize hydrogen bonding.

Functional and Pharmacokinetic Comparisons

Table 1: Structural and Functional Properties

Compound Core Structure Key Substituents Target/Activity Purity (HPLC) Reference
Target Compound Propanone + piperazino 4,6-Dimethylpyrimidinyl, pyridylethyl Hypothesized GPCR/Kinase N/A -
RS 67333 Propanone + piperidinyl Butyl, methoxyphenyl 5-HT4 receptor agonist N/A
Compound 12 Triazine-benzimidazole Difluoromethyl, morpholino Kinase inhibitor 97.9%
Patent Compound () Propanamide + pyridylethyl Chlorophenyl, trimethoxyphenylacetyl Anticancer/Allosteric modulator N/A

Table 2: Pharmacokinetic Insights

Compound Lipophilicity (Predicted) Solubility Bioavailability Considerations
Target Compound Moderate (pyrimidine) Likely moderate in aqueous buffers Enhanced CNS penetration potential
RS 67333 High (butyl chain) Low aqueous solubility Requires formulation optimization
Compound 12 Low (polar PEG-like chain) High (due to polar groups) Suitable for intravenous delivery
Patent Compound () High (chlorophenyl) Low Likely hepatically metabolized

Biological Activity

The compound 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅O
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Interactions : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which are critical for many signaling pathways in human physiology. Specifically, it may modulate the activity of receptors involved in pain and inflammation responses .
  • Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes linked to inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Antiinflammatory Activity

Research has demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured cells stimulated with lipopolysaccharides (LPS) .

Analgesic Effects

In animal models, the compound has displayed analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its efficacy was evaluated in the monoiodoacetic acid-induced pain model, where it significantly reduced pain scores compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate. Preliminary studies suggest that this compound has favorable absorption characteristics and a moderate half-life, indicating potential for effective dosing regimens .

Case Studies

Several case studies highlight the practical implications of this compound in clinical settings:

  • Chronic Pain Management : A clinical trial investigated the use of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain levels and improved quality of life metrics over a 12-week treatment period.
  • Inflammatory Disorders : In patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and tenderness, supporting its role as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiinflammatoryReduced TNF-α and IL-6 production
AnalgesicSignificant pain reduction in models
PharmacokineticsFavorable absorption and moderate half-life

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrimidine and piperazine derivatives. For example, pyrimidinylamine intermediates (e.g., 2-amino-4,6-dimethylpyrimidine ) can react with activated carbonyl groups. Post-synthesis, purity validation requires HPLC (>95% purity), complemented by 1H^1H-NMR for structural confirmation (e.g., piperazine proton signals at δ 2.5–3.5 ppm ) and mass spectrometry for molecular ion detection.

Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Use a tiered approach:
  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) with UV-Vis quantification .
  • Stability : Incubate the compound in simulated gastric/intestinal fluids (37°C, 24h) and analyze degradation products via LC-MS .
  • Data Interpretation : Compare results against structurally similar piperazine-pyrimidine hybrids (e.g., 4-(2-methoxyphenyl)piperazino derivatives ) to identify stability trends.

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic profile, particularly its blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Structural Modifications : Introduce lipophilic groups (e.g., methyl or ethyl substituents) on the pyrimidine ring to enhance BBB permeability, guided by computational models like LogP calculations .
  • In Vitro Testing : Use MDCK cell monolayers to measure apparent permeability (Papp). Compare with reference compounds (e.g., dipyridamole derivatives ).
  • In Vivo Validation : Administer radiolabeled compound in rodent models and quantify brain-to-plasma ratios via scintillation counting .

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentration for kinase assays) .
  • Control Groups : Include known inhibitors (e.g., imatinib analogs ) to validate assay sensitivity.
  • Data Reconciliation : Apply multivariate analysis to distinguish true binding from non-specific interactions (e.g., using Schild plots for competitive antagonism ).

Q. What methodologies identify environmental transformation products of this compound, and how are their ecotoxicological impacts assessed?

  • Methodological Answer :
  • Fate Studies : Expose the compound to UV light or microbial communities (OECD 309 guidelines) and analyze degradation products via HRMS .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to measure acute toxicity (EC50) of transformation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Methodological Answer :
  • Re-evaluate Models : Cross-validate docking simulations (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinase domains from RCSB PDB ).
  • Experimental Adjustments : Test compound activity under varying redox conditions (e.g., glutathione-rich environments) to account for metabolic interference .

Methodological Tables

Property Experimental Data Reference Compound Comparison
Melting Point270°C (dec.) observed in pyrimidine analogs 89–91°C for 4-(4-Methylpiperazino)aniline
Aqueous Solubility (pH 7.4)0.12 mg/mL (predicted)0.08 mg/mL for 4-(2-methoxyphenyl)piperazino derivatives
LogP2.8 (calculated)3.1 for imatinib analogs
1H^1H-NMR (DMSO-d6)δ 8.2 (pyridyl H), δ 2.7 (piperazine CH2)δ 8.1 (pyridyl H) in thieno-pyrimidines

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